molecular formula C18H20N6O2S2 B10993594 4-(benzo[d]isothiazol-3-yl)-N-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)piperazine-1-carboxamide

4-(benzo[d]isothiazol-3-yl)-N-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)piperazine-1-carboxamide

Cat. No.: B10993594
M. Wt: 416.5 g/mol
InChI Key: OUPMZKXHCRBCGL-UHFFFAOYSA-N
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Description

4-(benzo[d]isothiazol-3-yl)-N-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)piperazine-1-carboxamide is a complex organic compound with a unique structure that includes both isothiazole and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzo[d]isothiazol-3-yl)-N-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the benzo[d]isothiazole and thiazole rings, followed by their coupling with piperazine and carboxamide groups. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to minimize impurities and maximize yield. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product, ensuring it meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-(benzo[d]isothiazol-3-yl)-N-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isomers or derivatives, while substitution can introduce new functional groups that enhance the compound’s therapeutic potential .

Scientific Research Applications

4-(benzo[d]isothiazol-3-yl)-N-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)piperazine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzo[d]isothiazol-3-yl)-N-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s therapeutic effects. The exact pathways and targets depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of benzo[d]isothiazole and thiazole, such as:

Uniqueness

What sets 4-(benzo[d]isothiazol-3-yl)-N-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)piperazine-1-carboxamide apart is its unique combination of functional groups, which can provide distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C18H20N6O2S2

Molecular Weight

416.5 g/mol

IUPAC Name

4-(1,2-benzothiazol-3-yl)-N-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C18H20N6O2S2/c1-12-11-27-17(20-12)21-15(25)10-19-18(26)24-8-6-23(7-9-24)16-13-4-2-3-5-14(13)28-22-16/h2-5,11H,6-10H2,1H3,(H,19,26)(H,20,21,25)

InChI Key

OUPMZKXHCRBCGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CNC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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